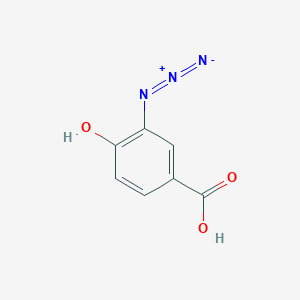

3-Azido-4-hydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Azido-4-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, which is a monohydroxybenzoic acid . Hydroxybenzoic acids are chemically simple, yet important molecules and many have been found to exhibit polymorphism and to form solvates . They are routinely investigated as coformers because they have the potential to form strong hydrogen-bonding interactions to other functional groups .

Aplicaciones Científicas De Investigación

Photoaffinity Labeling and Cross-Linking

- Application : 4-Azidobenzoic acid N-hydroxysuccinimide ester (NHS-ester) is a derivative of 3-azido-4-hydroxybenzoic acid. It serves as a photoaffinity cross-linking reagent. Initially, it couples via an ester bond to primary amines in the pH range of 6.5-8.5. Upon UV irradiation (at 250 nm), the reactive nitrene formed from the azide group leads to rapid and non-specific cross-linking with nearby molecules .

Drug Delivery Systems

- Application : Researchers have explored incorporating azide-modified compounds into drug carriers (e.g., liposomes or nanoparticles). These carriers can selectively release drugs at specific sites by reacting with complementary functional groups (e.g., alkyne) on the target tissue .

Bioorthogonal Chemistry

- Application : The azide group in 3-azido-4-hydroxybenzoic acid participates in bioorthogonal click reactions (e.g., azide-alkyne cycloaddition). Researchers use this property to label biomolecules, study protein interactions, and track cellular processes .

Synthesis of Functionalized Molecules

- Applications :

- Furoindoles : Starting with tryptophol and 1-azido-4-methoxybenzene, researchers have synthesized furoindoles using 3-azido-4-hydroxybenzoic acid as an intermediate .

- Other Value-Added Bioproducts : The biosynthesis of industrially pertinent compounds (e.g., resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol) has been explored using 3-azido-4-hydroxybenzoic acid as a starting feedstock .

Materials Science

- Example : In the manufacturing of high-performance liquid crystal polymers (LCPs), this compound plays a crucial role. LCPs find applications in the thermoplastic industry .

Biocatalysis and Metabolic Engineering

Mecanismo De Acción

Target of Action

3-Azido-4-hydroxybenzoic acid is a derivative of 4-hydroxybenzoic acid. The primary targets of 4-hydroxybenzoic acid are p-hydroxybenzoate hydroxylase and chorismate–pyruvate lyase . These enzymes are found in various organisms such as Pseudomonas aeruginosa, Escherichia coli, and Pseudomonas fluorescens. They play crucial roles in the metabolism of aromatic compounds .

Mode of Action

It is known that azido groups can be highly reactive and may interact with dna, potentially leading to mutagenic effects . The azido group in the compound could potentially react with the active sites of its target enzymes, altering their function .

Biochemical Pathways

4-hydroxybenzoic acid, a related compound, is involved in the ubiquinone biosynthesis metabolic pathway

Result of Action

Azido groups are known to be highly reactive and can interact with dna, potentially leading to mutagenic effects . This suggests that 3-Azido-4-hydroxybenzoic acid could have significant impacts at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, oxygen limitation has been shown to enhance the production of 3-amino-4-hydroxybenzoic acid, a related compound, in Corynebacterium glutamicum . It’s plausible that similar environmental factors could influence the action of 3-Azido-4-hydroxybenzoic acid.

Propiedades

IUPAC Name |

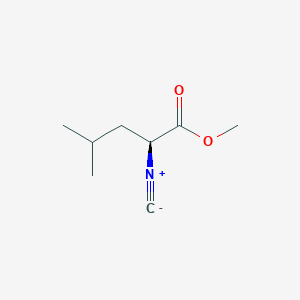

3-azido-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c8-10-9-5-3-4(7(12)13)1-2-6(5)11/h1-3,11H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNGAPLVSJCUFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2770290.png)

![4-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2770291.png)

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2770295.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2770299.png)

![3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide](/img/structure/B2770300.png)

![Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct](/img/structure/B2770301.png)

![2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2770308.png)

![4-{[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2770312.png)

![(E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2770313.png)